molecular formula C16H20N2O B178761 Benzenamine, 4,4'-oxybis[2,6-dimethyl- CAS No. 129936-56-7

Benzenamine, 4,4'-oxybis[2,6-dimethyl-

Cat. No.: B178761
CAS No.: 129936-56-7
M. Wt: 256.34 g/mol
InChI Key: ZUGMCBYCZBUHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4,4’-oxybis[2,6-dimethyl- is a chemical compound with the molecular formula C12H12N2O. It is also known by other names such as Aniline, 4,4’-oxydi-, p-Aminophenyl ether, and p,p’-Diaminodiphenyl ether . This compound is characterized by the presence of two benzenamine groups connected by an oxygen atom, with two methyl groups attached to each benzenamine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4,4’-oxybis[2,6-dimethyl- typically involves the reaction of 4-nitroaniline with 4-nitrophenol in the presence of a reducing agent such as iron powder or tin chloride. The reaction is carried out in an acidic medium, usually hydrochloric acid, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4,4’-oxybis[2,6-dimethyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-oxybis[2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4,4’-oxybis[2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-oxybis[2,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. It can also interact with receptors on cell membranes, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Aniline, 4,4’-oxydi-
  • p-Aminophenyl ether
  • p,p’-Diaminodiphenyl ether
  • p,p’-Oxydianiline
  • Bis(p-aminophenyl) ether
  • Bis(4-aminophenyl) ether
  • Diaminodiphenyl ether
  • Oxybis[4-aminobenzene]
  • Oxydi-p-phenylenediamine
  • 4-Aminophenyl ether
  • 4,4’-Diaminodiphenyl ether
  • 4,4’-Diaminodiphenyl oxide
  • 4,4’-Diaminophenyl ether
  • 4,4’-Oxybis[aniline]
  • 4,4’-Oxydianiline
  • di(4-Aminophenyl) ether
  • p,p’-Oxybis(aniline)
  • Dadpe
  • Ether, 4,4’-diaminodiphenyl-
  • NCI-C50146
  • Oxydianiline
  • 4,4-Dadpe
  • 4,4-Diaminodiphenyl ether
  • 4,4-Oxydianiline
  • 4,4’-Diaminobiphenyl oxide
  • 4,4’-Oxybisbenzenamine
  • 4,4’-Oxydiphenylamine
  • 4,4’-Diaminophenyl oxide
  • NSC 37075
  • 4-(4-Aminophenoxy)phenylamine

Uniqueness

Benzenamine, 4,4’-oxybis[2,6-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenoxy)-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGMCBYCZBUHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC(=C(C(=C2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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